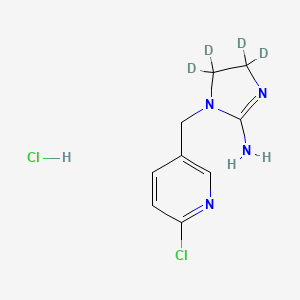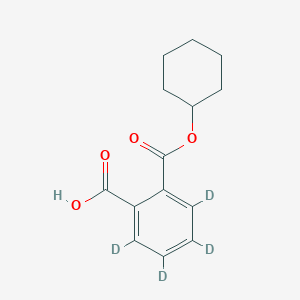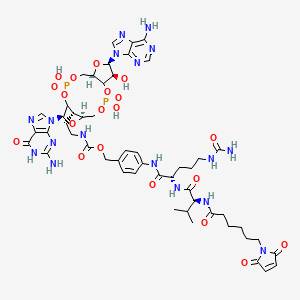
Mal-VC-PAB-PNP-CDN-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-VC-PAB-PNP-CDN-A is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The compound this compound serves as a linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP-CDN-A involves multiple steps, including the preparation of the linker and its conjugation to the cytotoxic drug and antibody. The synthetic route typically includes:
Preparation of the Linker: The linker is synthesized through a series of chemical reactions, including amide bond formation and esterification.
Conjugation to the Cytotoxic Drug: The linker is then attached to the cytotoxic drug through a thiol-maleimide reaction, forming a stable thioether bond.
Attachment to the Antibody: The final step involves conjugating the drug-linker complex to the antibody via a thiol-reactive group on the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of large-scale manufacturing. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-VC-PAB-PNP-CDN-A undergoes several types of chemical reactions, including:
Substitution Reactions: The linker can undergo nucleophilic substitution reactions, particularly during the conjugation process.
Oxidation and Reduction: The compound may undergo redox reactions, especially during the synthesis and purification stages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction is commonly used to attach the linker to the cytotoxic drug. It requires a thiol-reactive group on the linker and a maleimide group on the drug.
Amide Bond Formation: This reaction is used in the initial synthesis of the linker and requires reagents such as carbodiimides and amines.
Major Products
The major product formed from these reactions is the this compound conjugate, which is then further purified and characterized to ensure its suitability for use in ADCs .
Applications De Recherche Scientifique
Mal-VC-PAB-PNP-CDN-A has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs, which are studied for their potential to deliver targeted cancer therapies.
Biology: Investigated for its role in targeted drug delivery systems and its interactions with biological molecules.
Medicine: Explored for its potential in developing new cancer treatments that minimize off-target effects and improve therapeutic outcomes.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
Mécanisme D'action
Mal-VC-PAB-PNP-CDN-A exerts its effects by serving as a linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the cytotoxic drug.
Cytotoxic Effect: The released drug then exerts its cytotoxic effect, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-VC-PAB-PNP: Another drug-linker conjugate used in ADCs, but with different cytotoxic drugs attached.
VC-PAB-PNP-CDN-A: A similar compound with variations in the linker structure, affecting its stability and release profile.
Uniqueness
Mal-VC-PAB-PNP-CDN-A is unique due to its specific linker structure, which provides optimal stability and controlled release of the cytotoxic drug. This enhances the therapeutic index of the ADC, making it a valuable tool in targeted cancer therapy .
Propriétés
Formule moléculaire |
C51H67N17O20P2 |
|---|---|
Poids moléculaire |
1300.1 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate |
InChI |
InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1 |
Clé InChI |
UAVXKKWAJUSMMH-VJMWAPLCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


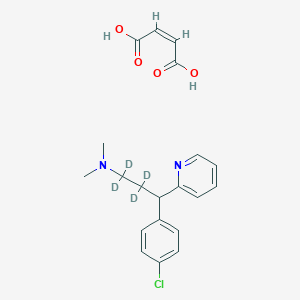
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
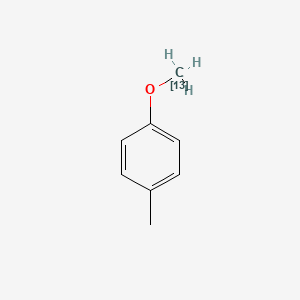


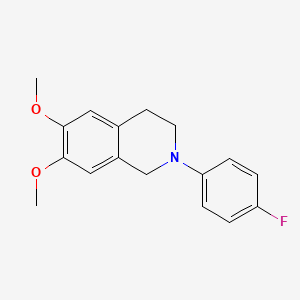
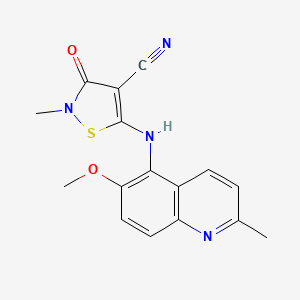
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
